(R)-cyclopentyl(pyridin-2-yl)methanamine
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Overview
Description
®-cyclopentyl(pyridin-2-yl)methanamine is a chiral amine compound that features a cyclopentyl group attached to a pyridin-2-yl methanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopentyl(pyridin-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with pyridin-2-yl methanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product.
Industrial Production Methods
Industrial production methods for ®-cyclopentyl(pyridin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of chiral catalysts or resolution techniques can ensure the production of the ®-enantiomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-cyclopentyl(pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentyl(pyridin-2-yl)methanone.
Reduction: Formation of cyclopentyl(pyridin-2-yl)methanamine derivatives.
Substitution: Formation of N-substituted derivatives of ®-cyclopentyl(pyridin-2-yl)methanamine.
Scientific Research Applications
®-cyclopentyl(pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalysis.
Biology: The compound is studied for its potential biological activities, including anti-fibrotic properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-cyclopentyl(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)methanamine: A related compound with similar structural features but without the cyclopentyl group.
N-(Pyridin-2-ylmethylene)methanamine: Another similar compound used in the synthesis of metal complexes.
Uniqueness
®-cyclopentyl(pyridin-2-yl)methanamine is unique due to the presence of the cyclopentyl group, which can influence its steric and electronic properties. This uniqueness can enhance its binding affinity and selectivity in catalytic and biological applications.
Properties
Molecular Formula |
C11H16N2 |
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Molecular Weight |
176.26 g/mol |
IUPAC Name |
(R)-cyclopentyl(pyridin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2/t11-/m1/s1 |
InChI Key |
VRSXRUYHYMYXKO-LLVKDONJSA-N |
Isomeric SMILES |
C1CCC(C1)[C@H](C2=CC=CC=N2)N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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